Steffimycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Steffimycin B is an anthracycline antibiotic compound isolated from the bacterium Streptomyces elgreteus . It is a member of the steffimycin family, which includes several related compounds such as steffimycin, steffimycin C, and steffimycin D . This compound is known for its potential antitumor activity and has been studied for its cytotoxic effects on various cancer cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Steffimycin B is typically produced through fermentation processes involving Streptomyces elgreteus . The bacterium is cultivated in an aqueous nutrient medium under aerobic conditions until substantial antibiotic activity is imparted to the medium by the production of this compound . The fermentation medium is optimized using various components such as glucose, peptone, yeast powder, acid hydrolyzed casein, magnesium sulfate, and potassium nitrate .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The optimized fermentation medium for Streptomyces elgreteus includes glucose (36.22 g/L), peptone (8.00 g/L), yeast powder (8.51 g/L), acid hydrolyzed casein (1.50 g/L), magnesium sulfate (0.68 g/L), and potassium nitrate (1.00 g/L) . The fermentation is carried out in large fermenters, and the compound is extracted and purified using solvent extraction and silica gel chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Steffimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds to DNA, preferentially intercalating at sites containing cytosine and guanine .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents such as dichloromethane and methanol for purification . The compound is also subjected to high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for structural analysis .

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives such as 8-demethoxy-10-deoxysteffimycinone and 7-deoxy-10-deoxysteffimycinone . These derivatives are produced through modifications of the this compound structure and exhibit varying degrees of cytotoxic activity .

Applications De Recherche Scientifique

Antimicrobial Activity

Steffimycin B exhibits significant antimicrobial properties against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis. It has been utilized as a disinfectant in medical settings due to its effectiveness against these pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.0 |

| Streptococcus faecalis | 8.0 |

| Streptococcus hemolyticus | 16.0 |

Cytotoxicity and Anticancer Properties

Research indicates that this compound is cytotoxic to various human tumor cell lines, including MCF-7 (breast cancer), HMO2 (lung cancer), and HepG2 (liver cancer). Its mechanism involves inducing apoptosis through DNA damage, particularly in colon carcinoma cells expressing p53 .

Table 2: Cytotoxic Effects on Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induces apoptosis |

| HMO2 | 3.8 | DNA damage |

| HepG2 | 4.5 | Inhibition of cell proliferation |

Biosynthesis and Genetic Studies

The biosynthetic pathway of this compound has been characterized through the cloning and heterologous expression of its gene cluster from Streptomyces steffisburgensis. This research has implications for the development of novel antibiotics by modifying the biosynthetic genes to create new derivatives with enhanced activity or reduced toxicity .

Industrial Applications

In industrial settings, this compound is produced through controlled fermentation processes involving Streptomyces elgreteus. The optimized fermentation medium typically includes glucose, peptone, yeast powder, and other nutrients .

Table 3: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) |

|---|---|

| Glucose | 36.22 |

| Peptone | 8.00 |

| Yeast Powder | 8.51 |

| Acid Hydrolyzed Casein | 1.50 |

| Magnesium Sulfate | 0.68 |

| Potassium Nitrate | 1.00 |

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

- Another investigation revealed that derivatives of this compound exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting avenues for drug development .

Mécanisme D'action

Steffimycin B exerts its effects by binding to DNA and intercalating at sites containing cytosine and guanine . This intercalation disrupts the DNA structure and inhibits the replication and transcription processes, leading to cell death. The compound has shown strong bactericidal effects against Mycobacterium tuberculosis and cytotoxic effects on various cancer cell lines . The molecular targets and pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Steffimycin B is part of the steffimycin family, which includes similar compounds such as steffimycin, steffimycin C, and steffimycin D . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and degrees of cytotoxicity . This compound is unique in its strong cytotoxic activity and potential as an antitumor agent . Other similar compounds include aranciamycin and nybomycin, which are also anthracycline antibiotics with varying degrees of antibacterial and antitumor activities .

Propriétés

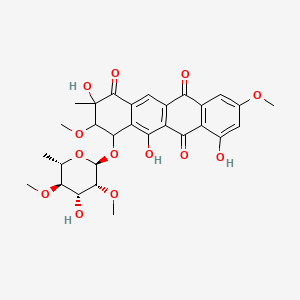

Formule moléculaire |

C29H32O13 |

|---|---|

Poids moléculaire |

588.6 g/mol |

Nom IUPAC |

2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1 |

Clé InChI |

VHJWDTPKSIFZBV-NIVUTRQNSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

Synonymes |

steffimycin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.